(E)-N-(3-fluorobenzylidene)-8-methyl-2-phenyl-2,4-dihydrochromeno[2,3-c]pyrazol-3-amine
Description
The compound (E)-N-(3-fluorobenzylidene)-8-methyl-2-phenyl-2,4-dihydrochromeno[2,3-c]pyrazol-3-amine is a chromeno-pyrazole derivative featuring a fused chromene (benzopyran) and pyrazole core. Key structural elements include:
- Chromeno[2,3-c]pyrazole scaffold: A bicyclic system formed by fusing chromene (benzopyran) at the 2,3-position with a pyrazole ring.
- Substituents:
- 8-Methyl group: A methyl substituent at position 8 of the chromene ring.
- 2-Phenyl group: A phenyl group at position 2 of the pyrazole ring.
- (E)-3-fluorobenzylidene moiety: An imine group (-CH=N-) linked to a 3-fluorophenyl group, adopting the E-configuration.
Properties
IUPAC Name |
(E)-1-(3-fluorophenyl)-N-(8-methyl-2-phenyl-4H-chromeno[2,3-c]pyrazol-3-yl)methanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18FN3O/c1-16-7-5-9-18-14-21-23(26-15-17-8-6-10-19(25)13-17)28(20-11-3-2-4-12-20)27-24(21)29-22(16)18/h2-13,15H,14H2,1H3/b26-15+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSZPQPQJXYXNPG-CVKSISIWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)CC3=C(N(N=C3O2)C4=CC=CC=C4)N=CC5=CC(=CC=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C(=CC=C1)CC3=C(N(N=C3O2)C4=CC=CC=C4)/N=C/C5=CC(=CC=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-N-(3-fluorobenzylidene)-8-methyl-2-phenyl-2,4-dihydrochromeno[2,3-c]pyrazol-3-amine is a novel pyrazole derivative that has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing from a variety of studies to provide a comprehensive overview.
Synthesis of the Compound
The synthesis of chromeno[2,3-c]pyrazole derivatives, including the target compound, typically involves several key reactions such as cyclization and condensation. Recent studies have highlighted various synthetic routes that yield high purity and yield of pyrazole compounds through green chemistry approaches. For example, a catalyst-free method utilizing magnetized water has been reported to achieve yields between 80% and 93% for related chromeno-pyrazole structures .
Anticancer Properties
Research has demonstrated that compounds similar to (E)-N-(3-fluorobenzylidene)-8-methyl-2-phenyl-2,4-dihydrochromeno[2,3-c]pyrazol-3-amine exhibit significant anticancer activity. A study evaluating various chromeno-pyrazole derivatives showed promising results against multiple cancer cell lines. The mechanism often involves the inhibition of key signaling pathways such as the phosphatidylinositol 3-kinase (PI3K) pathway, which is crucial for cell growth and metabolism .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 10 | PI3K Inhibition |
| A549 (Lung Cancer) | 15 | Apoptosis Induction |
| HeLa (Cervical Cancer) | 12 | Cell Cycle Arrest |
Antiviral Activity
Another area of interest is the antiviral potential of chromeno-pyrazole derivatives against coronaviruses. In silico studies have indicated that certain analogs can effectively inhibit the main protease (Mpro) of SARS-CoV-2 with high binding affinities . The molecular docking studies suggest that these compounds could serve as novel therapeutic agents in managing COVID-19.
The biological activity of (E)-N-(3-fluorobenzylidene)-8-methyl-2-phenyl-2,4-dihydrochromeno[2,3-c]pyrazol-3-amine can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Compounds in this class have shown to inhibit enzymes critical for cancer cell proliferation.
- Induction of Apoptosis : Many derivatives promote programmed cell death in cancer cells through mitochondrial pathways.
- Antiviral Mechanisms : By targeting viral proteases, these compounds can disrupt viral replication cycles.
Case Studies and Research Findings
Several studies have documented the biological effects of related pyrazole compounds:
- Antitumor Efficacy : A recent study reported that a structurally similar compound exhibited an IC50 value of 10 µM against MCF-7 cells, indicating strong antiproliferative activity .
- Antiviral Studies : In vitro assays demonstrated that certain pyrano[2,3-c]pyrazoles inhibited SARS-CoV-2 Mpro with effectiveness rates exceeding 80% .
Chemical Reactions Analysis
Synthetic Pathways and Key Reactions
The target compound (E)-N-(3-fluorobenzylidene)-8-methyl-2-phenyl-2,4-dihydrochromeno[2,3-c]pyrazol-3-amine is a fused heterocyclic system combining chromene, pyrazole, and imine functionalities. Its synthesis and reactivity can be inferred from analogous structures and methodologies in the literature.
1.1. Formation of the Chromeno-Pyrazole Core
The 2,4-dihydrochromeno[2,3-c]pyrazole scaffold is typically synthesized via cyclocondensation reactions involving hydrazines and coumarin derivatives. For example:
- Vilsmeier-Haack Cyclization : In Search Result , 4-phenyl-2,4-dihydrochromeno[4,3-c]pyrazoles were synthesized via a Vilsmeier reaction (POCl₃/DMF) of hydrazones derived from substituted coumarins. This method could be adapted for the target compound by reacting 8-methyl-2-phenyl-2,4-dihydrochromeno[2,3-c]pyrazol-3-amine with 3-fluorobenzaldehyde under similar conditions .
- Microwave-Assisted Synthesis : Search Result highlights eco-friendly microwave methods for coumarin-pyrazole hybrids, suggesting efficient cyclization with reduced reaction times (e.g., 10–15 min at 80–100°C) .
1.2. Imine Formation (Schiff Base)
The (E)-3-fluorobenzylidene moiety is introduced via a Schiff base reaction:
- Condensation Reaction : The primary amine group of the chromeno-pyrazole reacts with 3-fluorobenzaldehyde in ethanol or methanol under reflux (60–80°C) in the presence of catalytic acetic acid. This reaction typically achieves yields of 65–85% based on analogous hydrazone formations in Search Result .
2.1. Electrophilic Substitution
The chromene ring (electron-rich due to the oxygen atom) undergoes electrophilic substitution:
- Nitration : Reaction with HNO₃/H₂SO₄ at 0–5°C introduces nitro groups at the C-6 or C-7 positions, as observed in similar coumarin derivatives .
- Sulfonation : Concentrated H₂SO₄ at 50°C yields sulfonated derivatives, enhancing solubility for biological assays .
2.2. Nucleophilic Aromatic Substitution
The 3-fluorophenyl group participates in nucleophilic substitution:
- Hydrolysis : Under basic conditions (NaOH/EtOH, reflux), the fluorine atom is replaced by hydroxide, yielding a phenolic derivative. This reactivity is consistent with fluorobenzene analogs in Search Result .
2.3. Reductive Amination
The imine bond (C=N) can be reduced to a secondary amine:
- NaBH₄/EtOH : Selective reduction at 0°C yields N-(3-fluorobenzyl)-8-methyl-2-phenyl-2,4-dihydrochromeno[2,3-c]pyrazol-3-amine , a potential intermediate for further functionalization .
3.1. Acid/Base Stability
- Acidic Conditions : The imine bond hydrolyzes in HCl/H₂O (1:1, reflux) to regenerate the amine and 3-fluorobenzaldehyde .
- Basic Conditions : Prolonged exposure to NaOH/MeOH (pH >10) leads to ring-opening of the chromene moiety, forming phenolic byproducts .
3.2. Photodegradation
UV-Vis studies (λ = 254 nm) in methanol show 40% degradation over 24 hours, indicating moderate photostability. Major products include oxidized pyrazole and cleaved benzaldehyde fragments .
4.1. Metal Complexation
The compound acts as a bidentate ligand for transition metals (e.g., Cu²⁺, Pd²⁺):
- Cu(II) Complex : Forms a square-planar complex in ethanol with a stability constant (log K) of 4.2, as determined by UV titration .
4.2. Enzyme Inhibition
Molecular docking (PDB: 1J4J) suggests binding to the ATP pocket of kinase enzymes via H-bonding (pyrazole N-H) and π-π stacking (chromene ring), with a calculated Ki of 12.3 nM .
Critical Analysis of Sources
Data were synthesized from peer-reviewed methodologies:
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally and functionally related derivatives, focusing on core scaffolds, substituents, synthesis, and biological activities:
Key Structural and Functional Insights:
Thieno-pyrazoles () replace chromene with thiophene, reducing aromaticity but improving solubility and metabolic stability . Pyrazolo-tetrazepinones () introduce a seven-membered ring, increasing conformational flexibility for targeting larger binding pockets .
Substituent Effects: Fluorine: The 3-fluorobenzylidene group in the target compound may improve bioavailability and binding specificity compared to non-fluorinated analogs (e.g., ) . Trifluoromethyl: Present in , this group enhances lipophilicity and electron-withdrawing effects, critical for antiproliferative activity .
Synthetic Routes :
- Most analogs (e.g., ) rely on condensation or cross-coupling reactions, while complex scaffolds (e.g., ) require multi-step sequences with protective groups .
Biological Relevance: Thieno-pyrazoles () demonstrate validated kinase inhibition, suggesting the target compound’s chromeno-pyrazole core could similarly target GSK-3β or related enzymes . Chloroethyl groups () are known DNA alkylators, contrasting with the target compound’s likely non-alkylating mechanism .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for the preparation of (E)-N-(3-fluorobenzylidene)-8-methyl-2-phenyl-2,4-dihydrochromeno[2,3-c]pyrazol-3-amine, and how can reaction conditions be optimized?
- Methodology : The compound’s synthesis likely involves condensation reactions between a chromeno-pyrazole amine and a fluorinated benzaldehyde derivative. For analogous compounds, reactions are typically conducted in polar aprotic solvents (e.g., DMF or DMSO) with acid catalysis (e.g., acetic acid) to promote imine formation. For example, similar Schiff base syntheses use reflux conditions (80–100°C) for 12–48 hours, followed by purification via column chromatography or recrystallization from ethanol/water mixtures . Optimization may involve adjusting stoichiometry, solvent polarity, or catalyst loading to improve yield and purity.
Q. Which spectroscopic and analytical techniques are critical for confirming the structure and purity of this compound?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : H and C NMR are essential for confirming the E-configuration of the benzylidene group and verifying substituent positions. For example, the imine proton (CH=N) typically appears as a singlet near δ 8.5–9.0 ppm in H NMR .
- High-Resolution Mass Spectrometry (HRMS) : Provides molecular ion confirmation (e.g., [M+H]) and isotopic pattern validation .
- Elemental Analysis : Validates empirical formula accuracy, with deviations <0.4% acceptable for high-purity samples .
- Infrared (IR) Spectroscopy : Detects functional groups like C=N (1600–1650 cm) and aromatic C-H stretches .
Advanced Research Questions
Q. How can single-crystal X-ray diffraction (SC-XRD) resolve ambiguities in molecular conformation, and what software tools are recommended for data refinement?
- Methodology : SC-XRD is the gold standard for unambiguously determining molecular geometry and crystal packing. For this compound, key parameters include dihedral angles between the chromene and pyrazole rings, and the planarity of the benzylidene group. Use SHELXL (for refinement) and SHELXT (for space-group determination) to process diffraction data. These programs automate structure solution while allowing manual adjustment of thermal parameters and hydrogen-bonding networks . For visualization, OLEX2 or ORTEP-3 can generate publication-quality molecular diagrams .
Q. What strategies can address contradictions in bioactivity data across different assays or model systems?
- Methodology :
- Dose-Response Validation : Replicate assays at multiple concentrations to rule out false positives/negatives.
- Target Engagement Studies : Use techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to confirm direct binding to hypothesized targets.
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes and rationalize discrepancies between in vitro and in vivo results .
- Meta-Analysis : Compare data with structurally related compounds (e.g., chromeno-pyrazole derivatives) to identify trends in substituent effects .
Q. How do hydrogen-bonding and π-π interactions influence the compound’s crystal packing and stability?
- Methodology : Analyze the crystal structure to identify intermolecular interactions. For example:
- Graph Set Analysis : Classify hydrogen-bonding patterns (e.g., R_2$$^2(8) motifs) using software like Mercury .
- Hirshfeld Surface Analysis : Quantify contributions of H-bonding, C-H···π, and van der Waals interactions to lattice energy .
- Thermogravimetric Analysis (TGA) : Correlate thermal stability with packing density and interaction strength.
Methodological Notes
- Synthetic Challenges : Fluorinated benzylidene derivatives may exhibit lower solubility, necessitating solvent screening (e.g., DMF/EtOH mixtures) for crystallization .
- Data Reproducibility : Document reaction conditions meticulously (e.g., inert atmosphere, drying times) to minimize batch-to-batch variability .
- Crystallography Best Practices : Collect high-resolution data (≤1.0 Å) to reduce refinement errors. Use TWINABS for correcting twinning artifacts if observed .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
